![molecular formula C20H22N2 B186899 N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine CAS No. 118498-98-9](/img/structure/B186899.png)
N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Overview
Description
N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine: is a chemical compound with the molecular formula C20H22N2 and a molecular weight of 290.4 g/mol. This compound belongs to the class of carbazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine typically involves the following steps:
Formation of the Carbazole Core: The initial step involves the formation of the carbazole core through a cyclization reaction. This can be achieved by heating a suitable precursor, such as 2-aminobiphenyl, in the presence of a strong acid like sulfuric acid.
N-Benzylation: The next step involves the N-benzylation of the carbazole core. This can be done by reacting the carbazole with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Methylation: The final step involves the methylation of the carbazole core at the 6-position. This can be achieved by reacting the N-benzylated carbazole with a methylating agent such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same synthetic routes mentioned above. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carbazole-1-amine oxide.
Reduction: The compound can be reduced to form the corresponding tetrahydrocarbazole derivative.
Substitution: The compound can undergo substitution reactions at the benzyl or methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
Oxidation: Carbazole-1-amine oxide.
Reduction: Tetrahydrocarbazole derivative.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Research has indicated that N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine exhibits significant anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents. For instance, a study demonstrated its effectiveness against breast cancer cells by inducing apoptosis through the activation of specific signaling pathways .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. In vitro studies suggest that it may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism involves modulation of neurotransmitter levels and reduction of inflammatory responses .
Antimicrobial Properties
This compound has shown promise as an antimicrobial agent. Preliminary studies indicate that it possesses activity against a range of bacteria and fungi, making it a candidate for further exploration in the development of new antibiotics .
Synthesis of Novel Compounds
The compound serves as an important intermediate in the synthesis of various biologically active molecules. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals with enhanced efficacy or reduced side effects. For example, researchers have successfully synthesized analogs that exhibit improved pharmacokinetic profiles .
Material Science
In material science, this compound is being explored for its potential use in organic electronics and photonic devices. Its ability to form stable films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its favorable electronic properties .
Case Study 1: Anticancer Research
A recent study published in Journal of Medicinal Chemistry reported the synthesis of several derivatives of this compound and their evaluation against human cancer cell lines. The most promising derivative showed IC50 values in the nanomolar range against breast and lung cancer cells, highlighting its potential as a scaffold for drug development .
Case Study 2: Neuroprotection
In a study conducted at a leading neuroscience research institute, the neuroprotective effects of N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amines were evaluated using primary neuronal cultures exposed to oxidative stress. Results indicated a significant reduction in cell death compared to controls treated with known neurotoxins .
Mechanism of Action
The mechanism of action of N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of various enzymes, receptors, and ion channels. This can lead to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine can be compared with other similar compounds, such as:
N-benzylcarbazole: Similar structure but lacks the methyl group at the 6-position.
6-methylcarbazole: Similar structure but lacks the N-benzyl group.
Tetrahydrocarbazole: Similar structure but lacks both the N-benzyl and methyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Biological Activity
N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine (CAS Number: 115174-34-0) is a compound belonging to the carbazole family, which has garnered attention for its diverse biological activities. This article presents a detailed overview of its biological activity, including its pharmacological potential, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 326.90 g/mol. The compound is characterized by a complex structure that contributes to its biological properties.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 326.90 g/mol |
CAS Number | 115174-34-0 |
1. Antiviral Properties
Recent studies have highlighted the antiviral potential of carbazole derivatives. This compound has shown promising activity against various viruses. For instance, carbazole derivatives have been reported to possess significant anti-hepatitis C virus (HCV) activity. One study indicated that modifications at the N-position of the carbazole moiety can enhance antiviral efficacy and selectivity against HCV genotypes .
2. Antitumor Activity
Carbazole derivatives are recognized for their antitumor properties. This compound has been investigated for its potential to inhibit tumor cell proliferation. A study on related compounds demonstrated that certain substitutions on the carbazole ring could lead to increased cytotoxicity against cancer cell lines . Specifically, derivatives with lipophilic substituents exhibited enhanced antitumor activity due to improved membrane permeability.
3. Neuroprotective Effects
The neuroprotective potential of this compound has also been explored. Research indicates that carbazole derivatives can exert protective effects against neurodegenerative diseases by modulating pathways involved in oxidative stress and inflammation . These compounds may inhibit neuronal apoptosis and promote cell survival under stressful conditions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Viral Replication : The compound may interfere with viral replication processes by targeting viral enzymes or host cell pathways critical for virus propagation.
- Induction of Apoptosis : In cancer cells, this compound can activate apoptotic pathways leading to programmed cell death.
- Antioxidant Activity : By scavenging free radicals and reducing oxidative stress, this compound may protect neuronal cells from damage.
Case Study 1: Antiviral Activity
In a study assessing the antiviral properties of various carbazole derivatives against HCV, N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amines were tested for their efficacy in vitro. The results indicated a significant reduction in viral load at low concentrations with minimal cytotoxicity observed in host cells .
Case Study 2: Antitumor Efficacy
Another investigation focused on the antitumor effects of this compound on human cancer cell lines. The study found that treatment with N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amines resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers .
Properties
IUPAC Name |
N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2/c1-14-10-11-18-17(12-14)16-8-5-9-19(20(16)22-18)21-13-15-6-3-2-4-7-15/h2-4,6-7,10-12,19,21-22H,5,8-9,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDFWFMCDCUQNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCCC3NCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383182 | |
Record name | N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118498-98-9 | |
Record name | N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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